molecular formula C15H17N3O4 B4315609 N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE

N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE

Cat. No.: B4315609
M. Wt: 303.31 g/mol
InChI Key: KSZHKEVXPUXTCM-UHFFFAOYSA-N
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Description

N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE is a complex organic compound with a unique structure that includes acetyl, allyl, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hydrazine derivatives with acylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diacryloyl-N,N’-diallyl-1,4-but-2-enediamine: This compound shares similar functional groups but differs in its overall structure and reactivity.

    N,N-dimethylformamide: While structurally different, it is used in similar applications as a solvent and reagent in organic synthesis.

Uniqueness

N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE is unique due to its combination of acetyl, allyl, and benzoyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

N-[acetyl(benzamido)carbamoyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-4-10-17(11(2)19)15(22)18(12(3)20)16-14(21)13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZHKEVXPUXTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC=C)C(=O)N(C(=O)C)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE
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N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE
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N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE
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N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE
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N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE

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